An In-depth Technical Guide to the Chemical and Physical Properties of D-Isovaline
An In-depth Technical Guide to the Chemical and Physical Properties of D-Isovaline
A Note on Nomenclature: The compound "3-Methyl-D-isovaline" is not a standard chemical name. This guide will focus on the properties and protocols for D-isovaline , which is (R)-2-amino-2-methylbutanoic acid. It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
D-isovaline is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. It is a chiral molecule and an isomer of the more common amino acid, valine.[1] Its structure is characterized by a methyl group and an ethyl group attached to the α-carbon, which also bears the amino and carboxyl groups. This structure makes it resistant to racemization.[2]
Quantitative Data
The following table summarizes the key quantitative chemical and physical properties of D-isovaline.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-2-methylbutanoic acid | [3] |
| Molecular Formula | C₅H₁₁NO₂ | [3][4] |
| Molecular Weight | 117.15 g/mol | [5] |
| CAS Number | 3059-97-0 | [3][5] |
| Melting Point | 276-278 °C | [6][7] |
| Boiling Point | 213.6 ± 23.0 °C (Predicted) | [6] |
| Density | 1.070 ± 0.06 g/cm³ (Predicted) | [6] |
| Water Solubility | Freely soluble | [6][7] |
| pKa | 2.38 ± 0.10 (Predicted) | [6] |
| Specific Optical Rotation ([α]D) | -11.28° (c=5 in H₂O at 25°C) | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of D-isovaline are crucial for its application in research and development.
Synthesis of D-Isovaline
The synthesis of D-isovaline typically involves a two-step process: the non-stereoselective synthesis of the racemic mixture (DL-isovaline) followed by the resolution of the enantiomers.
The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone. For isovaline, the starting material is 2-butanone.
Reaction Scheme:
Detailed Protocol:
-
Imine Formation: In a well-ventilated fume hood, combine 2-butanone (1.0 eq), ammonium chloride (NH₄Cl, 1.2 eq), and potassium cyanide (KCN, 1.2 eq) in a suitable solvent such as aqueous ethanol.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Formation of α-aminonitrile: The reaction mixture will contain the intermediate α-aminonitrile.
-
Hydrolysis: Carefully add a strong acid, such as concentrated hydrochloric acid (HCl), to the reaction mixture and heat under reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the crude DL-isovaline. The product can be purified by recrystallization from a water/ethanol mixture.
Note: This protocol is a general guideline. Specific reaction conditions may need to be optimized for yield and purity.
Enzymatic resolution is a highly efficient method for separating enantiomers. It utilizes the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the other.
Principle:
An enzyme, such as an aminoacylase, is used to selectively hydrolyze the N-acetyl derivative of one of the isovaline enantiomers.
Detailed Protocol:
-
N-Acetylation of DL-Isovaline: React the synthesized DL-isovaline with acetic anhydride to form N-acetyl-DL-isovaline.
-
Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-isovaline in a buffered aqueous solution (pH is enzyme-dependent, typically around 7-8). Add the aminoacylase enzyme.
-
Incubation: Incubate the mixture at a controlled temperature (typically 37°C) for a period sufficient for the complete hydrolysis of the L-enantiomer.
-
Separation: The resulting mixture will contain D-isovaline and N-acetyl-L-isovaline. These can be separated based on their different chemical properties, for example, by ion-exchange chromatography.
-
Isolation of D-Isovaline: The fraction containing D-isovaline is collected and the product is isolated by evaporation of the solvent and can be further purified by recrystallization.
Analytical Methods
Accurate and precise analytical methods are essential for the characterization and quality control of D-isovaline.
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral molecules.
Protocol Outline:
-
Column: A chiral stationary phase (CSP) is required. Columns such as those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin-based CHIROBIOTIC T), or polysaccharide derivatives are commonly used for amino acid separations.
-
Mobile Phase: The mobile phase composition is critical for achieving separation and will depend on the chosen column. A common mobile phase for teicoplanin-based columns is a mixture of methanol, water, and a small amount of an acidic or basic modifier to control the ionization state of the analyte.
-
Sample Preparation: Dissolve a small amount of the D-isovaline sample in the mobile phase or a compatible solvent.
-
Injection and Detection: Inject the sample onto the HPLC system. Detection is typically performed using a UV detector, as the carboxyl group provides some UV absorbance, or more sensitively with a mass spectrometer (LC-MS).
-
Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
¹H NMR spectroscopy is a powerful tool for structural elucidation.
Experimental Parameters for ¹H NMR of D-Isovaline:
-
Solvent: Deuterium oxide (D₂O) is a common solvent for amino acids.
-
Sample Preparation: Dissolve a few milligrams of the D-isovaline sample in approximately 0.5-0.7 mL of D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Chemical Shifts (in D₂O):
-
The methyl protons of the ethyl group will appear as a triplet.
-
The methylene protons of the ethyl group will appear as a quartet.
-
The methyl protons directly attached to the α-carbon will appear as a singlet.
-
The amine and carboxylic acid protons will exchange with D₂O and will likely not be observed as sharp signals.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Considerations for Mass Spectrometry of D-Isovaline:
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 118.1.
-
Fragmentation Pattern (EI-MS): In EI-MS, fragmentation is more extensive. Common fragmentation pathways for α-amino acids include:
-
Loss of the carboxyl group (-COOH): This would result in a fragment ion.
-
Cleavage of the Cα-Cβ bond: This would lead to the loss of an ethyl radical.
-
Further fragmentation of the side chains.
-
Biological Activity and Signaling Pathways
D-isovaline has been shown to exhibit biological activity, primarily as an analgesic.[1] This effect is mediated through its interaction with peripheral GABA-B receptors.[1]
GABA-B Receptor Signaling Pathway
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the nervous system.[8] The activation of the GABA-B receptor by an agonist like D-isovaline initiates a downstream signaling cascade.
Diagram of the GABA-B Receptor Signaling Pathway:
Caption: GABA-B receptor signaling pathway activated by D-Isovaline.
Description of the Pathway:
-
Agonist Binding: D-isovaline binds to the extracellular domain of the GABA-B receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated inhibitory G-protein (Gi/o).
-
Subunit Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Downstream Effects of Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).
-
Downstream Effects of Gβγ: The Gβγ subunit has two main effects:
-
It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K⁺) from the cell. This causes hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[8]
-
It inhibits voltage-gated calcium channels (Ca²⁺), which reduces the influx of calcium ions into the presynaptic terminal. This decrease in intracellular calcium concentration inhibits the release of neurotransmitters.[8]
-
This dual mechanism of action contributes to the overall inhibitory and analgesic effects of D-isovaline.
References
- 1. researchgate.net [researchgate.net]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. rsc.org [rsc.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
